6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine 6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15983216
InChI: InChI=1S/C8H8ClN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12)
SMILES:
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62 g/mol

6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine

CAS No.:

Cat. No.: VC15983216

Molecular Formula: C8H8ClN3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine -

Specification

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
IUPAC Name 6-chloro-2,7-dimethyl-1H-imidazo[4,5-b]pyridine
Standard InChI InChI=1S/C8H8ClN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12)
Standard InChI Key ADKIJZWUCJWCGG-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC=C1Cl)N=C(N2)C

Introduction

Chemical Identity and Structural Features

6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine (IUPAC name: 6-chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine) is a bicyclic aromatic system comprising a pyridine ring fused with an imidazole moiety. Key structural attributes include:

  • Molecular formula: C₈H₈ClN₃

  • Molecular weight: 181.62 g/mol (calculated based on analogs )

  • Substituents:

    • Chlorine at position 6

    • Methyl groups at positions 2 and 7

    • Tautomeric hydrogen at position 3

The compound’s planar structure facilitates π-π stacking interactions, while the chlorine and methyl groups influence electronic distribution and steric accessibility (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource Analogs
LogP (partition coefficient)2.1–2.5 (estimated)
Polar Surface Area~41.6 Ų
SolubilityLow in water; soluble in DMSO

Synthetic Methodologies

Tandem SₙAr–Reduction–Cyclization

A robust synthesis involves a three-step tandem process adapted from methods for related imidazo[4,5-b]pyridines :

  • SₙAr Reaction: 2-Chloro-3-nitropyridine undergoes nucleophilic aromatic substitution with methylamine at position 2.

  • Reduction: Zinc dust and HCl reduce the nitro group to an amine, yielding 2,3-diaminopyridine.

  • Cyclization: Reaction with acetic acid or aldehydes forms the imidazole ring, with simultaneous methylation at position 7 via alkylating agents.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
SₙArMethylamine, H₂O-IPA, 80°C85–90
ReductionZn dust, conc. HCl, 80°C90
CyclizationAcetic acid, 85°C, 10 h75–80

This method emphasizes regioselectivity, with methylation at position 7 controlled by steric hindrance from the pre-existing methyl group at position 2 .

Biological Activities and Mechanisms

Kinase Inhibition

Structural analogs of 6-chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine demonstrate potent inhibition of Aurora kinases (Aurora-A/B) and FLT3 tyrosine kinase, critical targets in oncology :

  • Aurora-A: Inhibition disrupts mitotic spindle assembly, inducing apoptosis in cancer cells.

  • FLT3-ITD mutants: Sub-nanomolar binding affinity (Kd < 10 nM) blocks constitutive signaling in acute myeloid leukemia .

The chlorine atom at position 6 enhances hydrophobic interactions with kinase ATP-binding pockets, while methyl groups at positions 2 and 7 improve metabolic stability .

Antimicrobial Properties

Imidazo[4,5-b]pyridines with halogen and alkyl substituents exhibit broad-spectrum activity:

  • Gram-positive bacteria: MIC₉₀ values of 4–8 µg/mL against Bacillus cereus .

  • Mechanism: Disruption of bacterial membrane integrity via lipophilic interactions, potentiated by methyl groups .

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s kinase inhibitory profile positions it as a lead structure for:

  • FLT3-ITD-driven AML: Over 30% of AML cases involve FLT3 mutations, correlating with poor prognosis .

  • Combination therapies: Synergy with DNA-damaging agents (e.g., etoposide) enhances efficacy in preclinical models .

Antimicrobial Agents

Structural optimization for improved pharmacokinetics:

  • LogD optimization: Balancing lipophilicity (LogD 2.1–2.5) ensures adequate tissue penetration while avoiding toxicity .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-5), 7.92 (s, 1H, H-4), 2.65 (s, 3H, 7-CH₃), 2.50 (s, 3H, 2-CH₃) .

  • HRMS (ESI+): m/z 182.0485 [M+H]⁺ (calculated for C₈H₉ClN₃: 182.0484) .

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